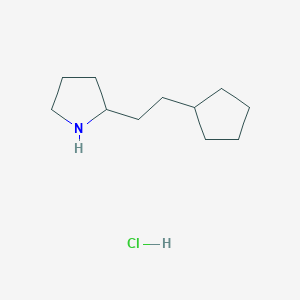

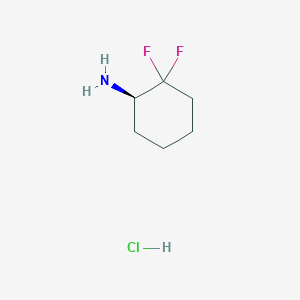

2-(2-Cyclopentylethyl)pyrrolidine hydrochloride

概要

説明

2-(2-Cyclopentylethyl)pyrrolidine hydrochloride, also known as Nootropil or Piracetam, is a nootropic drug used to improve cognitive function in patients with dementia, Alzheimer’s disease, and brain injuries. It has a CAS Number of 1421602-09-6 .

Molecular Structure Analysis

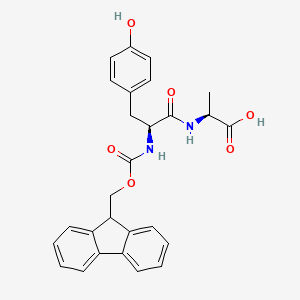

The molecular formula of 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride is C11H21N.ClH . The InChI code is 1S/C11H21N.ClH/c1-2-5-10(4-1)7-8-11-6-3-9-12-11;/h10-12H,1-9H2;1H .Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride is 203.76 . It is a powder at room temperature .科学的研究の応用

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core structure in 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride , is a prevalent motif in medicinal chemistry due to its presence in numerous biologically active compounds . The compound’s utility in drug design stems from its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . This makes it an excellent candidate for the synthesis of novel therapeutic agents.

Pharmacokinetics: ADME/Tox Studies

Incorporating the pyrrolidine scaffold into drug candidates can significantly alter their physicochemical properties, which in turn affects their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles . Researchers can use 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride to study these effects and optimize drug candidates for better pharmacokinetic properties.

Bioactive Compound Development

The pyrrolidine ring is known for its target selectivity, making it a valuable scaffold for developing bioactive molecules . By modifying 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride , scientists can create compounds with specific biological activities, potentially leading to new treatments for various diseases.

Carbonic Anhydrase Inhibition

Pyrrolidine derivatives have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are implicated in several diseases . As such, 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride could serve as a starting point for the development of inhibitors targeting these enzymes.

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to diverse biological profiles . 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride can be used in research focused on stereoselective synthesis, which is crucial for developing enantioselective drugs.

Chemical Biology: Protein Binding Studies

The spatial orientation of substituents on the pyrrolidine ring can influence how drug candidates bind to proteins . Researchers can use 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride to investigate these interactions, aiding in the understanding of drug-receptor dynamics.

Reference Standard for Analytical Testing

Due to its well-defined structure, 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride can be used as a reference standard in analytical chemistry, particularly in pharmaceutical testing to ensure the accuracy of results .

Custom Synthesis and Bulk Manufacturing

The compound is also valuable in custom synthesis and bulk manufacturing processes . It can be used to produce impurities, intermediates, or active pharmaceutical ingredients on a large scale, catering to the needs of various research and development projects.

作用機序

While the specific mechanism of action for 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride is not provided, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

将来の方向性

While specific future directions for 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride are not available, the broader class of pyrrolidine alkaloids shows promise in various areas of pharmacotherapy . They are being explored for their potential in treating a range of conditions, from infectious diseases to cancer and neurological disorders .

特性

IUPAC Name |

2-(2-cyclopentylethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)7-8-11-6-3-9-12-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQGEUOIGGYXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1421602-09-6 | |

| Record name | Pyrrolidine, 2-(2-cyclopentylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)

![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)

![1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine](/img/structure/B1458818.png)